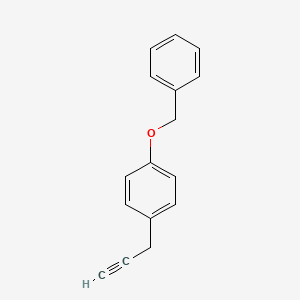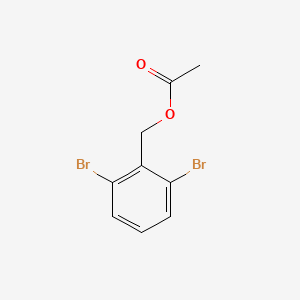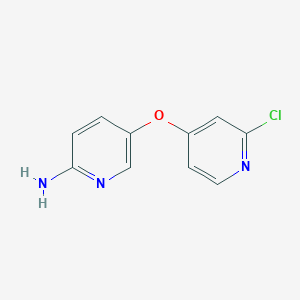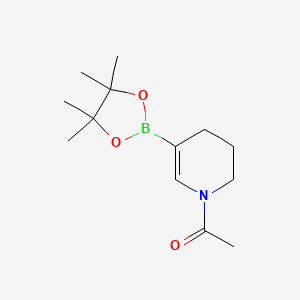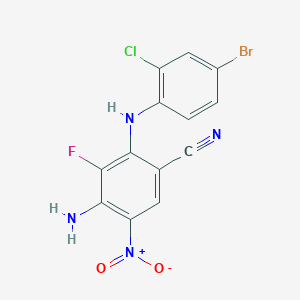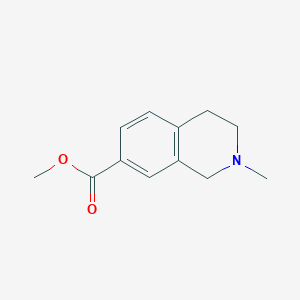
Tert-butyl 5-(2-(2-cyanopropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-ylcarbamate
概要
説明
Tert-butyl 5-(2-(2-cyanopropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-ylcarbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a thiazole ring, a pyridine ring, and a tert-butyl carbamate group, which contribute to its unique chemical properties and reactivity.
科学的研究の応用
Synthesis and Chemical Properties
Process Development and Synthesis : The compound serves as an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. It is synthesized through a one-pot, two-step telescoped sequence from readily available materials, utilizing a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation (Li et al., 2012).
Structural Analysis and Coordination Behavior : The compound's structural analysis through X-ray diffraction and ab initio calculations reveals significant insights into its planar molecule structure and potential for hydrogen bonding associations, which are important for building supramolecular structures (Garza-Ortiz et al., 2013).
Synthesis in Organolithium Reactions : The compound is involved in the reaction mechanisms with organolithium reagents, particularly in the replacement of sulfonyl groups in tert-butyl pyridinyl sulfones (Stoyanovich et al., 1978).
Suzuki Cross-Coupling Reaction : The compound plays a role in the Suzuki cross-coupling reaction, showcasing its importance in synthesizing complex organic structures and potentially in pharmaceutical synthesis (Wang et al., 2014).
Applications in Catalysis and Ligand Behavior
Catalytic Activity : The compound shows potential as a ligand in palladium complexes, which are efficient Heck coupling catalysts. This implies its utility in facilitating carbon-carbon bond formation, a key process in organic synthesis (Ojwach et al., 2007).
Use in Polymeric Catalysts : Derivatives of this compound, when integrated into polymers, show promise as effective catalysts in acylation chemistry, highlighting its role in enhancing reaction efficiencies and selectivity (Mennenga et al., 2015).
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 5-(2-(2-cyanopropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-ylcarbamate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: Starting from a suitable thioamide and an α-haloketone, the thiazole ring is formed via cyclization.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the pyridine is coupled with a halogenated thiazole intermediate.
Addition of the Cyanopropyl Group: The cyanopropyl group is introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, or nitrating agents can be employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced nitriles.
Substitution: Halogenated, sulfonated, or nitrated derivatives.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Biology:
Drug Development: Investigated for its potential as a pharmacophore in drug discovery, particularly in targeting specific enzymes or receptors.
Medicine:
Therapeutic Agents: Potential use in the development of new therapeutic agents for treating various diseases.
Industry:
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of Tert-butyl 5-(2-(2-cyanopropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-ylcarbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the thiazole and pyridine rings allows for interactions with various biological macromolecules, influencing pathways involved in disease processes.
類似化合物との比較
- Tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate
- Tert-butyl 5-(2-(2-cyanopropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-ylcarbamate
Comparison:
- Structural Differences: While similar in having a tert-butyl carbamate group and a cyanopropyl group, the presence of different heterocyclic rings (thiazole vs. piperazine) can lead to significant differences in reactivity and biological activity.
- Unique Features: The combination of the thiazole and pyridine rings in this compound provides unique electronic properties and potential for diverse chemical transformations.
特性
IUPAC Name |
tert-butyl N-[5-[2-(2-cyanopropan-2-yl)pyridin-4-yl]-4-methyl-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-11-14(12-7-8-20-13(9-12)18(5,6)10-19)25-15(21-11)22-16(23)24-17(2,3)4/h7-9H,1-6H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKDQQFCQUBXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)OC(C)(C)C)C2=CC(=NC=C2)C(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
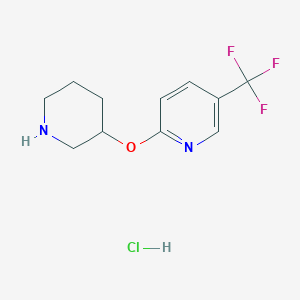
![3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397721.png)
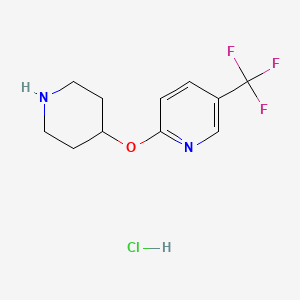
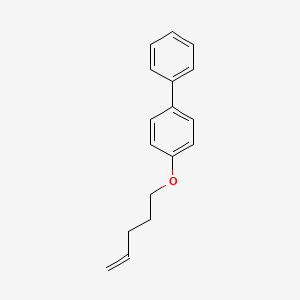
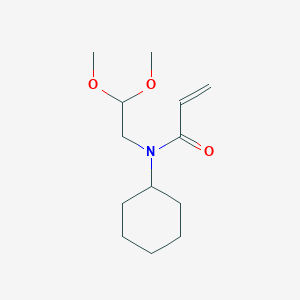
![Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate](/img/structure/B1397726.png)
